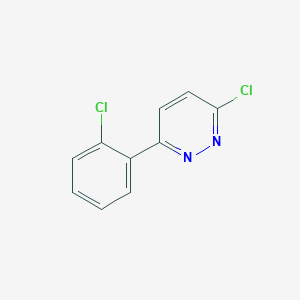

3-Chloro-6-(2-chlorophenyl)pyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(2-chlorophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCVANDFQGNDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498760 | |

| Record name | 3-Chloro-6-(2-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66549-15-3 | |

| Record name | 3-Chloro-6-(2-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 6 2 Chlorophenyl Pyridazine and Analogues

Classical and Contemporary Approaches to Pyridazine (B1198779) Ring Formation

The formation of the pyridazine ring is a foundational step in the synthesis of 3-Chloro-6-(2-chlorophenyl)pyridazine. Various methods have been developed, each with its own set of advantages and applications.

Condensation Reactions for Pyridazinone Precursors

A common and versatile method for constructing the pyridazine core involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. This reaction typically proceeds through the formation of a dihydropyridazine, which is then oxidized to the aromatic pyridazine.

For the synthesis of precursors to this compound, a key intermediate is often a pyridazinone. These can be synthesized through the reaction of 3-oxo-3-substituted-2-arylhydrazonals with active methylene (B1212753) nitriles. tsijournals.comtsijournals.com For instance, the reaction of 3-oxo-3-phenyl-2-arylhydrazonal with functionally substituted acetonitrile (B52724) can yield arylpyridazine imine derivatives, which readily hydrolyze under the reaction conditions to the more stable arylpyridazinone products. tsijournals.comtsijournals.com The use of an ecofriendly solvent like ethanol (B145695) and a catalytic amount of a base such as piperidine (B6355638) makes this a practical approach. tsijournals.com

Another strategy involves the condensation of diethyl pyridazine-4,5-dicarboxylate and its derivatives with o-phenylenediamine (B120857) in the presence of a strong base like sodium hydride to form fused pyridazino[4,5-c] nih.govgoogle.combenzodiazocine-5,12-diones. researchgate.netrsc.org Similarly, pyridazine-4,5-dicarboxylic acid anhydride (B1165640) can react with various binucleophiles like ethylenediamine (B42938) and o-aminophenol to produce a range of pyridazine derivatives. researchgate.net

The following table summarizes representative condensation reactions for pyridazinone synthesis:

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| 3-Oxo-3-phenyl-2-arylhydrazonal | Active methylene nitrile | Ethanol, Piperidine | Arylpyridazinone |

| Diethyl pyridazine-4,5-dicarboxylate | o-Phenylenediamine | Sodium Hydride | Fused Pyridazinone |

| Pyridazine-4,5-dicarboxylic anhydride | o-Aminophenol | - | Pyridazine derivative |

Halogenation Strategies for Chloropyridazines

Once the pyridazinone precursor is obtained, the next critical step is the introduction of the chlorine atom at the 3-position to yield a chloropyridazine. This transformation is typically achieved through halogenation using a suitable chlorinating agent.

A widely used and effective method is the treatment of the pyridazinone with phosphorus oxychloride (POCl₃). google.comnih.gov This reaction efficiently converts the carbonyl group of the pyridazinone into a chloro substituent. For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be converted to the corresponding 3-chloropyridazine (B74176) derivative by reacting it with phosphorus oxychloride. nih.gov In some cases, the reaction can be carried out in one step, such as the conversion of a 6-(2-hydroxyphenyl)-3(2H)-pyridazinone to a 3-chloro-6-(2-hydroxyphenyl)pyridazine using phosphorus oxychloride and a disubstituted formamide, a process related to the Vilsmeier-Haack reaction. google.com

The choice of chlorinating agent and reaction conditions is crucial for achieving high yields and selectivity. Other reagents like phosphorus pentachloride (PCl₅) can also be employed.

Cross-Coupling Reactions for Aryl Substitution (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents onto the pyridazine ring. nih.govnih.govresearchgate.net This reaction involves the coupling of a halogenated pyridazine with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net

This method is highly versatile due to the commercial availability of a wide range of boronic acids and the tolerance of the reaction to various functional groups. nih.govmdpi.com For instance, a series of π-conjugated molecules based on pyridazine and thiophene (B33073) have been synthesized via Suzuki-Miyaura coupling, where a 3-bromo-6-(thiophen-2-yl)pyridazine was coupled with different (hetero)aromatic boronic acids. nih.govnih.govresearchgate.net The reaction is typically carried out in a solvent mixture like DME/ethanol with an aqueous solution of a base such as sodium carbonate and a palladium catalyst like Pd(PPh₃)₄. nih.gov

The following table illustrates the general conditions for Suzuki-Miyaura coupling on a pyridazine scaffold:

| Halogenated Pyridazine | Boronic Acid | Catalyst | Base | Solvent |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Palladium catalyst | Various | Various |

Specialized Synthetic Pathways (e.g., involving fulvenes, hydrazines)

Beyond the more conventional methods, specialized synthetic routes have been developed to access unique pyridazine structures. One such approach involves the reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate (B1144303). liberty.edu This reaction, conducted in a solvent like methanol (B129727) at room temperature, leads to the formation of 5,6-fused ring pyridazines. liberty.edu

Another specialized pathway is the aza-Diels-Alder reaction. For example, the reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective, metal-free synthesis of 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org This method is noted for its broad substrate scope and good functional group tolerance. organic-chemistry.orgorganic-chemistry.org Additionally, an inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers, mediated by a Lewis acid, can produce functionalized pyridazines with high regioselectivity. organic-chemistry.org

Derivatization and Functional Group Interconversions on the Pyridazine Scaffold

The pyridazine ring, once formed and functionalized, can undergo further modifications to introduce a variety of substituents and create a library of analogues. Derivatization is a key strategy for modifying the physicochemical and biological properties of the core molecule. libretexts.orgmdpi.com

Common derivatization reactions include the introduction of different functional groups at various positions of the pyridazine ring. For instance, a 3-chloropyridazine derivative can react with hydrazine hydrate to form a hydrazinopyridazine. nih.gov This hydrazino group can then be further reacted with reagents like acetic anhydride, aldehydes, or carbon disulfide to generate fused pyridazinotriazine derivatives. nih.gov

Functional group interconversions are also crucial. For example, a chloro group can be substituted by various nucleophiles. The selective functionalization of the pyridazine scaffold can be achieved using thio-substituted pyridazine building blocks. uni-muenchen.deuni-muenchen.dedocumentsdelivered.com These building blocks allow for regioselective metalations and catalyst-tuned Negishi cross-coupling reactions to introduce multiple substituents onto the pyridazine ring. uni-muenchen.de

Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro 6 2 Chlorophenyl Pyridazine

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystallographic information file (CIF) for 3-Chloro-6-(2-chlorophenyl)pyridazine is not found in the reviewed literature, the analysis of analogous structures provides a robust framework for understanding its expected solid-state characteristics.

Conformation and Bond Geometry Analysis

The molecular structure of this compound consists of a central pyridazine (B1198779) ring substituted with a chlorine atom at the 3-position and a 2-chlorophenyl group at the 6-position. The key conformational feature is the dihedral angle between the pyridazine and the 2-chlorophenyl rings. In related structures, this angle can vary significantly depending on the steric hindrance and electronic effects of the substituents. For instance, in some pyridazinone derivatives, the dihedral angle between a phenyl ring and the pyridazine ring has been observed to be around 21.76 (18)°, while in others, the rings are nearly perpendicular with a dihedral angle of 85.73 (11)°. nih.gov For this compound, a twisted conformation is expected due to the steric repulsion between the chlorine atom on the phenyl ring and the adjacent nitrogen atom of the pyridazine ring.

The bond lengths and angles within the pyridazine and phenyl rings are expected to conform to standard values for aromatic heterocyclic systems. The C-Cl bonds would exhibit typical lengths for aryl chlorides. The N-N bond length in the pyridazine ring is a parameter of interest, with values in related compounds typically falling in the range of 1.344 (2) Å to 1.357 (3) Å. nih.govnih.gov The C=N and C-C bond lengths within the pyridazine ring will reflect its aromatic character.

To illustrate the expected geometric parameters, the following table presents representative bond lengths and angles from closely related pyridazine derivatives.

| Parameter | Expected Range/Value |

| N-N Bond Length (Å) | 1.34 - 1.36 |

| C-Cl (pyridazine) Bond Length (Å) | ~1.74 |

| C-Cl (phenyl) Bond Length (Å) | ~1.74 |

| C-C (ring) Bond Length (Å) | 1.38 - 1.41 |

| C-N (ring) Bond Length (Å) | 1.30 - 1.36 |

| Dihedral Angle (pyridazine-phenyl) (°) | 20 - 90 |

Note: The data in this table is illustrative and based on values reported for analogous structures. Specific experimental values for this compound are not available.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

The way molecules of this compound pack in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds are anticipated to play a role in the crystal packing.

Halogen bonding is another significant interaction that could be present, involving the chlorine atoms. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as a nitrogen atom from an adjacent molecule.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), one can identify the specific atoms involved in intermolecular contacts and their relative importance. For analogous chlorinated pyridazine compounds, Hirshfeld surface analysis has shown that H···H, C···H/H···C, and Cl···H/H···Cl contacts are the most significant contributors to the crystal packing. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC)

Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for this purpose.

In the synthesis of related pyridazine derivatives, TLC is routinely employed to monitor the progress of the reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. The separation of the starting materials, intermediates, and the final product is visualized under UV light or by using a staining agent. The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

For the purification of this compound, silica gel column chromatography would be an effective method. The crude product is loaded onto a column packed with silica gel and eluted with a suitable solvent or solvent mixture (e.g., a hexane-ethyl acetate (B1210297) gradient). Fractions are collected and analyzed by TLC to identify those containing the pure product. The purity of the final isolated compound can be further confirmed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Computational Chemistry and Theoretical Investigations of 3 Chloro 6 2 Chlorophenyl Pyridazine

Electronic Structure Calculations and Molecular Orbital Theory

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic behavior. For 3-Chloro-6-(2-chlorophenyl)pyridazine, electronic structure calculations would provide invaluable insights.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com

For related chlorodiazines and chloropyridines, the choice between using the LUMO or the LUMO+1 for correlating with nucleophilic reactivity depends on the specific positions of the chlorine atom and the distribution of the orbital lobes. wuxibiology.com A detailed computational study on this compound would calculate the energies of these frontier orbitals and visualize their spatial distribution to predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Note: This table is for illustrative purposes and does not contain real data due to the absence of specific studies on this compound. |

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of electronic charge within a molecule is essential for predicting its intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For similar heterocyclic compounds, MEP analysis has been effectively used to identify reactive sites. nih.govsci-hub.se A theoretical investigation of this compound would generate an MEP map to pinpoint the electrophilic and nucleophilic centers, which are anticipated to be influenced by the electronegative chlorine atoms and the nitrogen atoms of the pyridazine (B1198779) ring.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

DFT is a powerful computational method used to predict the three-dimensional structure and vibrational frequencies of molecules with high accuracy.

Prediction of Spectroscopic Parameters

DFT calculations can simulate the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can predict the key peaks in the experimental spectra. This is particularly useful for identifying and characterizing the compound. For instance, a DFT study on 3-chloro-6-methoxypyridazine (B157567) successfully correlated calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra. nih.gov A similar analysis for this compound would involve optimizing its geometry and then performing a frequency calculation to predict its vibrational spectrum.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-Cl Stretch | Data not available |

| C=N Stretch (pyridazine ring) | Data not available |

| C-H Stretch (aromatic) | Data not available |

| Ring Puckering | Data not available |

| Note: This table is for illustrative purposes and does not contain real data due to the absence of specific studies on this compound. |

Assessment of Molecular Reactivity and Stability

Beyond the HOMO-LUMO gap, DFT calculations provide a suite of reactivity descriptors that quantify a molecule's stability and reactivity. These include:

Chemical Hardness (η): A measure of resistance to deformation of the electron cloud.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters are calculated from the HOMO and LUMO energies and are instrumental in comparing the reactivity of different molecules. researchgate.net For this compound, calculating these descriptors would offer a quantitative assessment of its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are a cornerstone of modern drug discovery and materials science. They aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or other properties.

While no specific QSAR models for this compound have been found, numerous studies have successfully applied this methodology to other pyridazine derivatives for various applications, including as vasorelaxants and antimalarials. tandfonline.comnih.gov These studies typically involve calculating a wide range of molecular descriptors (e.g., topological, electronic, and steric) and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. A future QSAR study incorporating this compound would require a dataset of related compounds with measured activities to develop a model that could predict its activity and guide the design of new, more potent derivatives.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations are instrumental in exploring its conformational space. The molecule's flexibility primarily arises from the rotation around the single bond connecting the pyridazine and the 2-chlorophenyl rings.

The primary goal of MD simulations in this context is to understand the energetically favorable conformations the molecule is likely to adopt in a biological system, typically in an aqueous environment. The simulation would track the torsional or dihedral angle between the two aromatic rings, providing a map of the potential energy surface associated with this rotation. This exploration reveals the most stable, low-energy conformations and the energy barriers between different conformational states.

Studies on similar bi-aryl heterocyclic systems often reveal that the lowest energy conformation is non-planar, with a specific angle of twist between the two rings that minimizes steric hindrance between adjacent hydrogen atoms or substituents. For this compound, the steric clash between the pyridazine ring nitrogens and the chlorine atom on the phenyl ring would be a key determinant of its preferred 3D structure. Information from these simulations is crucial for understanding how the molecule might fit into a protein's binding pocket. While specific MD simulation studies on this compound are not widely published, the methodology is a standard approach in computational drug design. mdpi.com

In Silico Prediction of Pharmacokinetic and Toxicological Properties (ADME-Tox)

In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery to assess the viability of a compound as a potential drug candidate. Various computational models, many based on Quantitative Structure-Activity Relationships (QSAR), are used to predict these properties based on the molecule's structure. frontiersin.org These predictions help to identify potential liabilities, allowing for structural modifications to improve the compound's profile. nih.govnih.gov

For this compound, ADME-Tox properties can be predicted using various online servers and software platforms (e.g., SwissADME, pkCSM, ProTox-II). nih.govmdpi.commdpi.com The key parameters evaluated include physicochemical properties, lipophilicity, water-solubility, pharmacokinetics (absorption, distribution, metabolism, excretion), and potential toxicity.

Table 1: Predicted Physicochemical and Lipophilicity Properties This table outlines the fundamental physicochemical descriptors for the compound, which are foundational for predicting its pharmacokinetic behavior.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Formula | C₁₀H₆Cl₂N₂ uni.luchemsynthesis.com | Indicates the elemental composition of the molecule. |

| Molecular Weight | 225.08 g/mol chemsynthesis.com | Complies with Lipinski's Rule of Five (<500), suggesting potential oral bioavailability. researchgate.net |

| XlogP3 | 3.1 uni.lu | Represents the logarithm of the partition coefficient, indicating moderate lipophilicity and good potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Predicts good intestinal absorption and blood-brain barrier penetration due to the low value (<140 Ų). |

Table 2: Predicted Pharmacokinetic (ADME) Properties This interactive table details the predicted journey of the compound through a biological system.

| ADME Parameter | Predicted Outcome | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut into the bloodstream. amazonaws.com |

| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule may be able to cross the BBB and act on targets within the central nervous system. amazonaws.com |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by the P-gp efflux pump, which can contribute to drug resistance. amazonaws.com |

| CYP450 Inhibition (various isoforms) | Likely inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions, as it may inhibit the metabolism of other drugs cleared by these enzymes. |

Table 3: Predicted Toxicological Properties This table summarizes the potential toxicity risks associated with the compound based on computational models.

| Toxicity Endpoint | Prediction | Implication |

|---|---|---|

| Hepatotoxicity (Liver Injury) | Likely positive/active | The compound may have the potential to cause liver damage, a common concern for drug candidates. mdpi.com |

| Carcinogenicity | Likely inactive | Computational models suggest a low probability of causing cancer. mdpi.com |

| Mutagenicity (Ames Test) | Likely inactive | The compound is not predicted to cause mutations in DNA. |

These in silico results suggest that this compound has a generally favorable pharmacokinetic profile for a potential orally administered drug, though potential for hepatotoxicity and CYP450 inhibition would require careful experimental validation. mdpi.comresearchgate.net

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug design to understand binding mechanisms and to screen virtual libraries of compounds against a specific biological target. nih.gov

For this compound, molecular docking studies would be used to predict its binding affinity and mode of interaction with various protein targets. The pyridazine scaffold is a known "privileged structure" in medicinal chemistry, found in ligands for a wide range of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory or proliferative diseases. nih.govnih.gov

A typical docking study would involve:

Target Selection: Identifying a relevant protein target. For instance, based on the activities of similar pyridazine derivatives, a target could be a protein kinase like PI3Kα or an enzyme like PARP-1, which are often implicated in cancer. nih.govmdpi.com

Binding Site Prediction: Defining the binding pocket on the protein where the ligand is expected to interact.

Docking Simulation: Using a scoring function to place the ligand in the binding site in multiple conformations and orientations, calculating the binding energy for each pose. The most negative binding energy typically corresponds to the most stable and likely binding mode.

The predicted interactions for this compound would likely involve:

Hydrogen Bonding: The two nitrogen atoms of the pyridazine ring are potent hydrogen bond acceptors, capable of interacting with hydrogen bond donor residues (e.g., lysine, arginine, asparagine) in the protein's active site. nih.gov

π-π Stacking: The aromatic pyridazine and chlorophenyl rings can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The chlorophenyl group can fit into hydrophobic pockets within the receptor.

Halogen Bonding: The chlorine atoms could potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

Docking studies on related pyridazine compounds have shown that these interactions are key to their biological activity. amazonaws.comnih.gov For example, in a study on pyridazinone derivatives targeting cannabinoid receptor 2 (CB2), docking revealed crucial interactions within the receptor's binding site. nih.gov Similarly, docking of chloropyridazine hybrids against the PARP-1 receptor highlighted their inhibitory potential. nih.gov While specific docking results for this compound require a defined protein target, its structural features make it a promising candidate for forming strong and specific interactions with a variety of biological receptors.

Chemical Reactivity and Transformational Chemistry of 3 Chloro 6 2 Chlorophenyl Pyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient pyridazine (B1198779) ring, particularly with a halogen substituent, is highly activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the C3 position of 3-Chloro-6-(2-chlorophenyl)pyridazine is a prime site for displacement by a variety of nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. wikipedia.org

The reactivity of halogens on the pyridazine ring is position-dependent. For instance, in pyridazine N-oxides, the order of reactivity towards nucleophiles like piperidine (B6355638) has been established through kinetic studies as 5 > 3 > 6 > 4. chempedia.info This suggests that the C3-chloro position in the parent pyridazine is a reactive site for SNAr reactions. Common nucleophiles used in these transformations include amines, hydrazines, alkoxides, and thiols. For example, the related compound 3-chloro-6-hydrazinopyridazine (B91096) is readily synthesized from 3,6-dichloropyridazine, highlighting the lability of the chloro group to nitrogen nucleophiles. sigmaaldrich.com

Reactions with various nucleophiles on related 3-chloropyridazine (B74176) scaffolds have been documented, providing a model for the expected reactivity of this compound.

Table 1: Examples of SNAr Reactions on Related Chloropyridazine Scaffolds

| Starting Material | Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|---|

| 3,6-Dichloropyridazine | Hydrazine (B178648) hydrate (B1144303) | EtOH, reflux | 3-Chloro-6-hydrazinopyridazine |

| 3-Chloropyridazine N-oxide | Piperidine | - | 3-(Piperidin-1-yl)pyridazine N-oxide |

This table presents data for analogous compounds to illustrate the typical reactivity.

Electrophilic Substitution on the Pyridazine and Phenyl Rings

Electrophilic aromatic substitution on the pyridazine ring of this compound is generally difficult. The two adjacent nitrogen atoms in the pyridazine ring are electron-withdrawing, which significantly deactivates the ring towards attack by electrophiles. masterorganicchemistry.com Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the nitrogen atoms are likely to be protonated, further increasing the ring's deactivation.

The 2-chlorophenyl substituent is also an electron-deactivated ring system. Both the chloro substituent and the pyridazinyl group attached to it are deactivating and direct incoming electrophiles primarily to the meta position. doubtnut.com However, forcing conditions would be required, and such reactions are not commonly reported for this specific compound, as reactions at the more labile C3-chloro position are typically favored. For instance, to achieve chlorination on a deactivated ring like nitrobenzene, a Lewis acid catalyst is required, and the substitution occurs at the meta position. doubtnut.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chloro group at the C3 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide, catalyzed by a palladium complex. organic-chemistry.org this compound can be coupled with various aryl- or heteroarylboronic acids at the C3 position. Microwave-assisted Suzuki-Miyaura coupling has been shown to be highly efficient for related 6-chloropyridazinone substrates, proceeding smoothly in short reaction times with moderate to good yields. nih.govlookchem.com

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the C3 position of the pyridazine ring, a transformation that is often challenging to achieve via traditional SNAr reactions, especially with less nucleophilic amines. libretexts.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include chloro-heteroarenes. nih.gov

Table 2: Representative Cross-Coupling Reactions for Chloropyridazine Systems

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-6-(thiophen-2-yl)pyridazine |

| Suzuki-Miyaura | 6-Chloro-5-aminopyridazinone | Phenylboronic acid | Pd-SPhos / Microwave | 6-Phenyl-5-aminopyridazinone |

This table presents data for analogous compounds to illustrate typical cross-coupling reactivity.

Ring-Opening and Ring-Transformation Reactions

The pyridazine ring is generally stable, but under certain conditions, it can undergo ring-opening or ring-transformation reactions. These transformations often require specific functionalities on the ring or highly reactive reagents. For instance, ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions are a known pathway for the transformation of heterocyclic systems. mdpi.com

Functional Group Interconversions at the Chloro and Phenyl Positions

Functional group interconversions allow for the modification of the existing substituents on the this compound core.

At the C3-Chloro Position: The primary interconversions at this position involve the displacement of the chloro group.

Nucleophilic Aromatic Substitution (SNAr): As detailed in section 5.1, the chlorine can be replaced by O-, N-, and S-based nucleophiles.

Cross-Coupling Reactions: As discussed in section 5.3, Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions are key methods for replacing the chlorine atom.

Reduction (Hydrodechlorination): The chloro group can be removed and replaced with a hydrogen atom. Palladium-catalyzed hydrodehalogenation using a hydride source like polymethylhydrosiloxane (B1170920) (PMHS) is an effective method for reducing chloroarenes under mild, room-temperature conditions. msu.edu

At the 2-Chlorophenyl Position: Modifying the 2-chlorophenyl ring is more challenging due to its lower reactivity compared to the C3-position of the pyridazine ring.

Substitution of the Phenyl-Chloro Group: This chlorine atom is on an electron-rich phenyl ring, making it much less susceptible to SNAr than the chlorine on the electron-poor pyridazine ring. Cross-coupling reactions at this position would require carefully controlled conditions to achieve selectivity over the more reactive C3-chloro position.

Electrophilic Substitution: As mentioned in section 5.2, further electrophilic substitution on the 2-chlorophenyl ring is disfavored due to the deactivating effects of both the chloro substituent and the pyridazinyl moiety.

Mechanistic Investigations and Kinetic Studies

The mechanisms for the primary reactions of this compound are generally well-understood from studies on analogous systems.

SNAr Mechanism: The reaction proceeds via a bimolecular, two-step addition-elimination pathway. Kinetic studies of nucleophilic substitution reactions are typically second-order, with the rate dependent on the concentrations of both the halo-heterocycle and the nucleophile. libretexts.orgias.ac.in The rate is governed by the formation of the intermediate Meisenheimer complex, which is the rate-determining step.

Cross-Coupling Mechanisms:

Suzuki-Miyaura: The catalytic cycle involves (i) oxidative addition of the C-Cl bond to a Pd(0) species, (ii) transmetalation of the aryl group from the activated boronic acid to the palladium center, and (iii) reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: The mechanism is similar, involving (i) oxidative addition of the C-Cl bond to Pd(0), (ii) coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and (iii) reductive elimination to yield the C-N coupled product and the Pd(0) catalyst. wikipedia.orglibretexts.org

While specific kinetic data for this compound is not available in the literature, studies on similar halo-azines confirm these general mechanistic principles and the factors influencing reaction rates, such as solvent polarity, base strength, and ligand choice in catalyzed reactions. chempedia.inforesearchgate.net

Structure Activity Relationship Sar Studies and Biological Applications of 3 Chloro 6 2 Chlorophenyl Pyridazine and Pyridazine Derivatives

Pharmacological and Therapeutic Potential

The pyridazine (B1198779) core is a key feature in a multitude of biologically active molecules, demonstrating a wide array of pharmacological effects. nih.gov Its derivatives have been extensively studied for their therapeutic applications, ranging from antimicrobial and anticancer to cardiovascular and central nervous system modulation. nih.govrsc.org The ease of functionalization at various positions on the pyridazine ring makes it a prime candidate for the design and synthesis of novel therapeutic agents. echemcom.com

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The pyridazine nucleus is a fundamental component of many compounds exhibiting a broad spectrum of antimicrobial activities.

Antibacterial and Antifungal Activities:

Numerous studies have demonstrated the efficacy of pyridazine derivatives against various bacterial and fungal strains. For instance, novel pyridazinone derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, compounds 7 and 13 were particularly potent against Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values ranging from 3.74 to 8.92 µM. nih.gov Another series of pyrazolo[3,4-c]pyridazine derivatives also exhibited significant action against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity. acs.orgnih.gov Specifically, compounds 4i , 4'f , 4''d , 4''e , and 4''f were notable for their antibacterial effects, while compounds 4f , 4'c , 4''c , and 4''d showed strong antifungal potential. acs.orgnih.gov

Furthermore, pyridazinesulfonamides have been synthesized and tested for their in vitro antimicrobial properties. nih.govnih.gov Compounds 4c, 7a, 7b, 7c, 7d, 7e, 7f, 7g, 7h, 7i, and 7j from this class were found to be the most toxic against bacterial isolates. nih.gov The hydrazone derivative 1-[4-(2-methoxybenzyl)-6-methyl phenyl pyridazine-3(2H)-ylidene] hydrazine (B178648) has also been reported to show high biological activity against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. echemcom.com

Table 1: Antibacterial and Antifungal Activity of Selected Pyridazine Derivatives

| Compound Class | Specific Compounds | Activity | Tested Strains | Key Findings | Reference |

|---|---|---|---|---|---|

| Pyridazinone Derivatives | 7, 13 | Antibacterial | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC values ranging from 3.74–8.92 µM. | nih.gov |

| Pyrazolo[3,4-c]pyridazine Derivatives | 4i, 4'f, 4''d, 4''e, 4''f | Antibacterial | Gram-positive and Gram-negative bacteria | Significant activity observed. | acs.orgnih.gov |

| 4f, 4'c, 4''c, 4''d | Antifungal | Fungal strains | Potent activity observed. | acs.orgnih.gov | |

| Pyridazinesulfonamides | 4c, 7a-j | Antibacterial | Bacterial isolates | Most toxic compounds in the series. | nih.gov |

| Hydrazone Derivative | 1-[4-(2-methoxybenzyl)-6-methyl phenyl pyridazine-3(2H)-ylidene] hydrazine | Antibacterial | S. aureus, S. faecalis, E. coli, P. aeruginosa | Showed the highest biological activity in its series. | echemcom.com |

Antiviral Activities:

Pyridazine derivatives have also been investigated for their antiviral potential. A series of C-nucleoside analogues of favipiravir, containing pyridine (B92270), pyridazine, and pyrimidine (B1678525) rings, were designed and tested for anti-influenza activity. nih.gov One of the pyridazine compounds, 3c , demonstrated potent inhibition of influenza virus replication in Madin-Darby Canine Kidney (MDCK) cells. nih.gov In another study, newly synthesized pyridazine derivatives were evaluated for their activity against Hepatitis A Virus (HAV). researchgate.net Among the tested compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] echemcom.comnih.govacs.orgtriazine-3(4H)-thione (10 ) showed the highest efficacy against HAV. nih.govresearchgate.net Additionally, pyrimido[4,5-d]pyrimidine (B13093195) derivatives featuring a cyclopropylamino group and an aminoindane moiety exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E). acs.org

Antineoplastic and Antitumor Properties

The pyridazine scaffold is considered a privileged structure in the development of anticancer agents due to its advantageous physicochemical properties and antitumor potential. acs.orgnih.govacs.org Numerous pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. nih.gov

Research has shown that 3,6-disubstituted pyridazines possess excellent to moderate anticancer action against breast cancer cell lines (T-47D and MDA-MB-231). nih.gov In one study, a methyltetrahydropyran-bearing pyridazine, 11m , emerged as a potent submicromolar growth inhibitor against both T-47D (IC₅₀ = 0.43 µM) and MDA-MB-231 (IC₅₀ = 0.99 µM) cell lines. nih.gov Another investigation into fused pyridazine derivatives revealed that compound 4a showed potent anticancer activity against the colon cancer cell line HCT-116 (IC₅₀ = 11.90 µM) and the breast cancer cell line MCF-7 (IC₅₀ = 11.10 µM). nih.gov

Furthermore, a series of pyridazine-pyrazoline hybrids demonstrated significant antiproliferative activity. nih.gov Compounds IXn, IXg, IXb, and IXl exhibited excellent inhibitory effects on the epidermal growth factor receptor (EGFR), with IC₅₀ values of 0.65, 0.75, 0.82, and 0.84 µM, respectively, which were more potent than the reference drug Erlotinib (IC₅₀ = 0.95 µM). nih.gov Studies on chlorinated pyridazin-3(2H)-ones also showed promising results. The unsubstituted pyridazine DCPYR demonstrated a manifold higher in vitro activity compared to known arylated pyridazones and showed a 53% inhibition of tumor growth in vivo in mice at a 50mg/kg dose. acs.org

Table 2: Antineoplastic and Antitumor Activity of Selected Pyridazine Derivatives

| Compound Class | Specific Compound | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 3,6-Disubstituted Pyridazine | 11m | T-47D (Breast) | 0.43 µM | nih.gov |

| MDA-MB-231 (Breast) | 0.99 µM | nih.gov | ||

| Fused Pyridazine | 4a | HCT-116 (Colon) | 11.90 µM | nih.gov |

| MCF-7 (Breast) | 11.10 µM | nih.gov | ||

| Pyridazine-Pyrazoline Hybrid | IXn | UO-31 (Renal) - EGFR Inhibition | 0.65 µM | nih.gov |

| IXg | 0.75 µM | nih.gov | ||

| IXb | 0.82 µM | nih.gov | ||

| IXl | 0.84 µM | nih.gov | ||

| Chlorinated Pyridazin-3(2H)-one | DCPYR | MAC 16 (Murine Colon) | 53% tumor inhibition in vivo | acs.org |

Modulation of Cardiovascular Systems (e.g., Antihypertensive, Cardiotonic, Vasodilator)

Pyridazine and pyridazinone derivatives have been identified as possessing significant cardiovascular activities, including antihypertensive, cardiotonic, and vasodilator effects. nih.govdundee.ac.uk

Antihypertensive and Vasodilator Activities:

The pyridazine scaffold is a core component of several antihypertensive agents. nih.gov Research into new 3-(2-acylhydrazine)-pyridazine-6-alkylamino substitutes led to the identification of the ethoxycarbonyl compound (IIg), ISF 2469 , which exhibited good antihypertensive activity with a slow onset and long-lasting action. echemcom.com In another study, novel pyridazinone derivatives were synthesized and evaluated for their antihypertensive properties, with molecular docking studies targeting the human Angiotensin Converting Enzyme (ACE). nih.gov

The vasodilator properties of pyridazin-3(2H)-one based compounds have also been extensively studied. A series of 6-phenyl-3-pyridazinone derivatives showed potent to mild vasorelaxant activity, with EC₅₀ values ranging from 0.339 to 114.300 µM, compared to the standard hydralazine (B1673433) (EC₅₀ = 18.210 µM). acs.orgnih.gov The most active compounds in this series were the acid 5 (EC₅₀ = 0.339 µM), its ester analog 4 (EC₅₀ = 1.225 µM), and the 4-methoxyphenylhydrazide derivative 10c (EC₅₀ = 1.204 µM). nih.gov Further studies on 6-(4-substitutedphenyl)-3-pyridazinone derivatives also revealed superb vasorelaxant activity, with compounds 2e, 2h, and 2j showing EC₅₀ values of 0.1162, 0.07154, and 0.02916 µM, respectively. researchgate.net

Cardiotonic Activity:

Pyridazinone derivatives have been developed as potent cardiotonic agents. A series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives were examined for their cardiotonic activity, with compound 5a emerging as a particularly interesting compound with potential in this area. capes.gov.br In a study of 4,5-dihydro-3(2H)pyridazinones, twelve of the tested compounds exhibited a higher effective positive inotropic response than the reference drug digoxin (B3395198) on isolated rabbit hearts. acs.org Another study on novel pyridazine derivatives structurally related to amrinone (B1666026) and milrinone (B1677136) found that replacing the pyridine subunit with a 1,2-diazine system led to an enhancement of in vitro cardiotonic activity. acs.org

Table 3: Cardiovascular Activity of Selected Pyridazine Derivatives

| Activity | Compound Class/Name | Key Findings | Reference |

|---|---|---|---|

| Antihypertensive | (IIg), ISF 2469 | Good activity with slow onset and long duration. | echemcom.com |

| Vasodilator | Acid 5 | EC₅₀ = 0.339 µM | nih.gov |

| Ester 4 | EC₅₀ = 1.225 µM | nih.gov | |

| Compound 2j | EC₅₀ = 0.02916 µM | researchgate.net | |

| Cardiotonic | Compound 5a | Potential cardiotonic activity. | capes.gov.br |

| 4,5-dihydro-3(2H)pyridazinones | 12 compounds showed higher inotropic response than digoxin. | acs.org |

Anti-inflammatory and Analgesic Effects

The pyridazinone core is a prominent structure in the development of anti-inflammatory agents, often with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). echemcom.comnih.gov

Anti-inflammatory Activity:

A screen of a library of pyridazinones and related derivatives identified 48 compounds with anti-inflammatory activity, determined by their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. acs.org The most potent of these compounds also inhibited the production of interleukin 6 (IL-6). acs.org New pyridazine derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.govyoutube.com In one such study, compound 6b exhibited enhanced potency towards the COX-2 enzyme with an IC₅₀ value of 0.18 µM, which is more potent than the reference drug celecoxib (B62257) (IC₅₀ = 0.35 µM). nih.gov This compound also showed a selectivity index (SI) for COX-2 of 6.33 and demonstrated in vivo anti-inflammatory activity comparable to indomethacin (B1671933) and celecoxib without causing ulcerative effects. nih.gov Another study identified compound 3g as a selective COX-2 inhibitor (IC₅₀ = 43.84 nM) with a selectivity index of 11.51, comparable to celecoxib, and it also showed potent in vivo anti-inflammatory activity. capes.gov.br

Analgesic Effects:

Pyridazine derivatives have also shown significant analgesic properties. A series of N2-{2-[4-aryl(benzyl)-1-piperazinyl(piperidinyl)]ethyl}pyrrolo[3,4-d]pyridazinones were synthesized and evaluated for analgesic activity. nih.gov In the phenylbenzoquinone-induced writhing test, all tested compounds were more active than acetylsalicylic acid (ASA), with ED₅₀ values ranging from 0.04 to 11 mg/kg. nih.gov Another study on 4,6-diaryl pyridazines substituted with arylpiperazinyl moieties found five compounds with significant antinociceptive effects, with ED₅₀ values between 26.0 and 37.7 mg/kg. acs.org Furthermore, 6-(p-chlorophenyl)-4-substituted-benzylidene tetrahydropyridazin-3(2H)-one derivatives exhibited significant analgesic activity in the radiant heat-induced pain test model. rsc.org

Table 4: Anti-inflammatory and Analgesic Activity of Selected Pyridazine Derivatives

| Activity | Compound | Assay/Model | Key Findings | Reference |

|---|---|---|---|---|

| Anti-inflammatory (COX-2 Inhibition) | Compound 6b | In vitro COX-2 inhibition | IC₅₀ = 0.18 µM; SI = 6.33 | nih.gov |

| Compound 3g | In vitro COX-2 inhibition | IC₅₀ = 43.84 nM; SI = 11.51 | capes.gov.br | |

| Analgesic | Pyrrolo[3,4-d]pyridazinones | Writhing test (mice) | ED₅₀ range: 0.04 to 11 mg/kg | nih.gov |

| 4,6-diaryl pyridazines | Writhing test (mice) | ED₅₀ range: 26.0 to 37.7 mg/kg | acs.org |

Central Nervous System (CNS) Modulating Activities (e.g., Anticonvulsant, Anxiolytic)

The pyridazine scaffold has been investigated for its potential to modulate the central nervous system, leading to the development of compounds with anticonvulsant and anxiolytic properties. acs.orgnih.gov

Anticonvulsant Activity:

Several series of pyridazine derivatives have demonstrated significant anticonvulsant effects in various animal models. A study on new benzylpyridazine derivatives identified several compounds with potent activity against maximal electroshock (MES)-induced seizures. acs.org The most active derivatives, 3-ureidopyridazine 7 and triazolopyridazines 16, 18, 21, and 25 , had oral ED₅₀ values ranging from 6.2 to 22.0 mg/kg. acs.org Compound 25 , 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine, was particularly notable, also showing protection in the pentylenetetrazole-induced seizures test (ED₅₀ = 76 mg/kg) and strychnine-induced tonic extensor seizures test (ED₅₀ = 34.5 mg/kg), suggesting its mechanism may involve the modification of glycinergic and GABAergic transmission. acs.org

In another study, 6-substituted-pyrido[3,2-d]pyridazine derivatives were synthesized, with N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (19 ) showing significant anticonvulsant activity in the MES test with a protective index (PI) of 13.4, indicating a better safety profile than the marketed drug carbamazepine. echemcom.com Furthermore, pyridazinone derivatives have been evaluated, with compounds 3e and 3j from a series of 6-(4-Chloro/4-methyl/3-nitro-Phenyl)-4-arylidene-4,5-dihydro pyridazin-3(2H)-ones showing the highest anticonvulsant activity in the MES model. nih.gov

Anxiolytic Activity:

The anxiolytic potential of pyridazine derivatives has also been explored. The compound Y-23684 exhibited anxiolytic-like activity comparable to benzodiazepines. acs.org A study on a new potential anxiolytic, F 2692 [1-(3'-trifluoromethyl phenyl) 1,4-dihydro 3-amino 4-oxo 6-methyl pyridazine], showed that it did not exhibit tolerance or anxiogenic rebound after withdrawal, unlike diazepam. nih.gov Furthermore, F 2692 was able to reverse the anxiogenic response following withdrawal from chronic diazepam administration. nih.gov

Table 5: CNS Modulating Activity of Selected Pyridazine Derivatives

| Activity | Compound(s) | Assay/Model | Key Findings (ED₅₀/PI) | Reference |

|---|---|---|---|---|

| Anticonvulsant | 3-Ureidopyridazine 7, Triazolopyridazines 16, 18, 21, 25 | MES test (mice) | Oral ED₅₀ range: 6.2 to 22.0 mg/kg | acs.org |

| Compound 25 | scPTZ test (mice) | ED₅₀ = 76 mg/kg | acs.org | |

| Compound 19 | MES test | PI = 13.4 | echemcom.com | |

| Anxiolytic | F 2692 | Elevated plus-maze (rats) | No tolerance or withdrawal effects; reversed diazepam withdrawal. | nih.gov |

Enzyme Inhibition and Receptor Binding Studies (e.g., Kinase Inhibition, Cholinesterase Inhibition, COX-2 Inhibition)

The diverse pharmacological profile of pyridazine derivatives is largely attributed to their ability to interact with and inhibit various enzymes and bind to specific receptors.

Kinase Inhibition:

The imidazo[1,2-b]pyridazine (B131497) scaffold has been extensively explored for protein kinase inhibition. nih.govdundee.ac.uk Derivatives have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs), with compound 15m inhibiting TRKWT, TRKG595R, and TRKG667C with IC₅₀ values of 0.08 nM, 2.14 nM, and 0.68 nM, respectively. nih.gov This class of compounds also shows potent inhibition of Bruton's tyrosine kinase (BTK), with compound 22 exhibiting a BTK IC₅₀ of 1.3 nM and excellent selectivity. acs.org Other studies have identified imidazo[1,2-b]pyridazines as selective inhibitors of DYRKs and CLKs, with IC₅₀ values below 100 nM. nih.gov Novel 3,6-disubstituted pyridazine derivatives have also been developed as JNK1 inhibitors. acs.org Furthermore, pyridazine-pyrazoline hybrids have shown excellent inhibitory effects against the epidermal growth factor receptor (EGFR), with compound IXn having an IC₅₀ of 0.65 µM. nih.gov

Cholinesterase Inhibition:

Pyridazine analogues have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.govechemcom.com A series of 3-amino-6-phenylpyridazines were synthesized, and structure-activity relationship studies revealed that a lipophilic cationic head and a 4-5 carbon unit distance between the pyridazine ring and the cationic head were critical for high AChE inhibition. acs.org The derivative 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y ) was found to be a highly potent AChE inhibitor with an IC₅₀ of 0.12 µM. acs.org Pyrido[2,3-b]pyrazine derivatives have also been identified as cholinesterase inhibitors, with 6n acting as a potent dual inhibitor of AChE (IC₅₀ = 0.466 µM) and BChE (IC₅₀ = 1.89 µM). nih.govresearchgate.net

COX-2 Inhibition:

As mentioned previously, pyridazine derivatives are effective and often selective inhibitors of cyclooxygenase-2 (COX-2). rsc.orgnih.govnih.gov Compound 6b from a series of new pyridazine scaffolds showed enhanced potency towards COX-2 with an IC₅₀ of 0.18 µM and a selectivity index of 6.33. nih.gov Another study reported that pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives are active lead compounds for developing future COX-2 inhibitors. nih.gov

Table 6: Enzyme Inhibition by Selected Pyridazine Derivatives

| Enzyme Target | Compound Class | Specific Compound | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Kinase (TRK) | Imidazo[1,2-b]pyridazine | 15m | 0.08 nM (TRKWT) | nih.gov |

| 2.14 nM (TRKG595R) | ||||

| Kinase (BTK) | 22 | 1.3 nM | acs.org | |

| Kinase (EGFR) | Pyridazine-Pyrazoline Hybrid | IXn | 0.65 µM | nih.gov |

| Cholinesterase (AChE/BChE) | 3-Amino-6-phenylpyridazine | 3y | 0.12 µM (AChE) | acs.org |

| Pyrido[2,3-b]pyrazine | 6n | 0.466 µM (AChE), 1.89 µM (BChE) | nih.govresearchgate.net | |

| COX-2 | Pyridazine Scaffold | 6b | 0.18 µM | nih.gov |

Other Bioactive Profiles

While the primary focus of many studies on pyridazine derivatives has been on major therapeutic areas, a growing body of research highlights their potential across a diverse range of other biological activities. These include antileishmanial, antidiabetic, antisecretory, diuretic, antithrombic, and anticoagulant effects. sarpublication.comscholarsresearchlibrary.comrjptonline.org

Antileishmanial Activity: Several studies have explored the efficacy of pyridazine-based compounds against various Leishmania species. For instance, three series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters were synthesized and tested against Leishmania amazonensis promastigotes. nih.gov The results were promising, with 3'-diethylaminomethyl-substituted compounds showing the highest activity, with IC50 values as low as 0.12 µM. nih.gov Another study on pyrazolo(dihydro)pyridines identified two compounds that exhibited better activity against intracellular amastigotes than the reference drug miltefosine. nih.gov One of these compounds, when tested in a mouse model, resulted in over 90% clearance of the parasitic burden in the spleen and liver. nih.gov Furthermore, imidazo-[1,2-a]-pyridine based analogues have also been investigated as antileishmanial agents, with some compounds showing significant activity against Leishmania donovani promastigotes. rsc.org

Antidiabetic Activity: The potential of pyridazine derivatives as antidiabetic agents has been investigated through their ability to inhibit enzymes like α-amylase. One study synthesized fourteen pyridazine analogs and evaluated their in-vitro α-amylase inhibitory activity, suggesting their potential for managing type 2 diabetes mellitus. researchgate.net Another research effort focused on 6-methoxyimidazo[1,2-b]pyridazine (B1610358) derivatives, which were synthesized from 3,6-dichloropyridazine. Several of these compounds demonstrated good hypoglycemic activity in comparison to the standard drug. proquest.comresearchgate.net Pyrazolo[3,4-b]pyridine derivatives have also shown remarkable in vitro anti-diabetic activities, with some exhibiting significantly lower IC50 values than the reference drug acarbose. mdpi.com

Antisecretory Activity: A series of novel 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their gastric antisecretory activity. nih.gov In these studies, 3(2H)-pyridazinones featuring a C-6 phenyl group and an N-2 alkyl side chain with a terminal thioamide group were identified as the most potent compounds. nih.gov Further research into 2-cyanoguanidine derivatives of pyridazinones also demonstrated antisecretory and antiulcer activities. scilit.comacs.org

Diuretic Activity: Research into novel pyrimidine derivatives, which share a diazine core with pyridazines, has shown promise for diuretic applications. A series of 1,6-dihydropyrimidine-2-amine and 1,6-dihydropyrimidine-2-thiol derivatives were synthesized and screened for in vivo diuretic activity. nih.gov Certain compounds, particularly 6-(2,6-dichlorophenyl)-4-(pyridin-2-yl)-1,6-dihydropyrimidine-2-thiol, exhibited greater diuretic properties than the standard drug acetazolamide (B1664987) and demonstrated a longer duration of action. nih.govtandfonline.com The study suggested that incorporating a strong electron-withdrawing and large substituent on the phenyl ring could enhance diuretic activity. tandfonline.com

Antithrombic and Anticoagulant Activity: The potential of pyridazine-related structures in preventing blood clot formation has also been explored. A study on a new triazolopyrimidine derivative revealed significant antithrombin activity both in vitro and in vivo. sciforum.net This compound was found to prolong thrombin time, and under conditions of hypercytokinemia, its antithrombin activity was superior to the comparison drug, dabigatran (B194492) etexilate. sciforum.net Additionally, pyrazinyl-substituted aminoazoles have been investigated as covalent inhibitors of thrombin, showing potent inhibitory activity and anticoagulant efficacy in plasma coagulation assays. acs.org

Table 1: Selected Bioactive Profiles of Pyridazine Derivatives

| Bioactive Profile | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Antileishmanial | 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters | 3'-diethylaminomethyl-substituted compounds showed high activity against L. amazonensis. | nih.gov |

| Antidiabetic | 6-methoxyimidazo[1,2-b]pyridazine derivatives | Demonstrated good hypoglycemic activity. | proquest.comresearchgate.net |

| Antisecretory | 3(2H)-pyridazinone derivatives | C-6 phenyl group and N-2 alkyl side chain with terminal thioamide were most potent. | nih.gov |

| Diuretic | 1,6-dihydropyrimidine-2-thiol derivatives | Some compounds showed greater and longer-lasting diuretic effects than acetazolamide. | nih.gov |

| Antithrombic | Triazolopyrimidine derivative | Exhibited significant antithrombin activity, especially under hypercytokinemia. | sciforum.net |

Agrochemical Significance

The pyridazine structural motif is a key component in a variety of agrochemicals, demonstrating a broad spectrum of activities that are crucial for modern agriculture. sarpublication.comresearchgate.net These compounds have been developed and investigated for their herbicidal, insecticidal, acaricidal, and plant growth-regulating properties. scholarsresearchlibrary.comresearchgate.netbibliomed.org

Herbicidal Efficacy and Photosynthesis Inhibition

Pyridazine derivatives are notable for their herbicidal properties, with some acting as potent inhibitors of photosynthesis. acs.orgnih.gov These herbicides can interfere with critical biochemical pathways in weeds, leading to their effective control. researchgate.net

One of the primary mechanisms of action for many pyridazine-based herbicides is the inhibition of phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. acs.orgnih.gov Carotenoids are essential for protecting chlorophyll (B73375) from photooxidation; their absence leads to bleaching of the plant tissues and ultimately, plant death. Norflurazon is a commercial pyridazine herbicide that targets PDS. acs.orgnih.gov

Recent research has focused on developing new pyridazine herbicides targeting PDS. For example, a study using a scaffold-hopping strategy based on the herbicide diflufenican (B1670562) led to the synthesis of novel pyridazine derivatives. acs.orgnih.gov One such compound, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, demonstrated excellent pre- and post-emergence herbicidal activity against various weeds, with a 100% inhibition rate in some cases. acs.orgnih.gov This compound was also shown to downregulate the expression of the PDS gene, leading to the accumulation of phytoene and a deficiency in photosystem II (PSII) function, thereby preventing photosynthesis. acs.orgnih.gov

Other studies have explored 4-(3-trifluoromethylphenyl)pyridazine derivatives, which also exhibit bleaching and herbicidal activities. nih.gov Structure-activity relationship studies revealed that a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group at the para-position of the benzene (B151609) ring were crucial for high herbicidal activity. nih.gov Some of these compounds were effective even at very low application rates. nih.gov

Table 2: Herbicidal Activity of Selected Pyridazine Derivatives

| Derivative Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide | PDS Inhibition | Excellent pre- and post-emergence activity; 100% inhibition of some weeds. | acs.orgnih.gov |

| 4-(3-Trifluoromethylphenyl)pyridazine derivatives | Bleaching/Herbicidal | A substituted phenoxy group at the 3-position and an electron-withdrawing group on the benzene ring are essential for high activity. | nih.gov |

Insecticidal and Acaricidal Activities

The pyridazine core is also present in numerous compounds with significant insecticidal and acaricidal properties. scholarsresearchlibrary.combibliomed.org Research in this area has led to the discovery of new classes of insecticides with diverse modes of action.

One area of investigation has been the optimization of pyridazine-based compounds that were initially designed as herbicides. nih.gov This led to the discovery of a series of [6-(3-pyridyl)pyridazin-3-yl]amides with aphicidal properties against green peach aphids (Myzus persicae) and cotton aphids (Aphis gossypii). nih.gov Structure-activity relationship studies indicated that while modifications to the pyridine and pyridazine rings often decreased potency, replacing the amide moiety with hydrazines, hydrazones, or hydrazides was well-tolerated, with some small aliphatic substituents showing high potency. nih.gov

Other research has focused on synthesizing novel pyridazine derivatives with different substitution patterns to enhance their insecticidal effects. bibliomed.org For instance, some synthesized pyridazine derivatives have shown good insecticidal activity against houseflies (Musca domestica) and pea aphids (Macrosiphum pisi). bibliomed.org Additionally, diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold have been synthesized and shown to possess good insecticidal activities against Helicoverpa armigera and Plutella xylostella. nih.gov

Plant Growth Regulation Properties

Beyond their roles in pest and weed control, certain pyridazine derivatives have been found to possess plant growth-regulating properties. researchgate.net These compounds can influence various physiological and developmental processes in plants, such as germination and morphogenesis. researchgate.net

A study on a series of pyridazine derivatives found that some exhibited growth-stimulatory activity. researchgate.net When tested on common bean (Phaseolus vulgaris L.) plants, these compounds were found to affect germination, morphogenesis, peroxidase activity, and lignan (B3055560) content. researchgate.net Specifically, plants treated with certain pyridazine derivatives showed the highest lignan content, indicating a potential role in modulating plant defense and development. researchgate.net

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridazine derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the pyridazine ring and any attached phenyl rings. nih.govyoutube.com Structure-activity relationship (SAR) studies are therefore crucial for the rational design of new, more potent, and selective compounds. researchgate.netnih.gov

Influence of Halogen Substitution Pattern on Bioactivity

In the context of herbicidal activity, the presence of a chlorine atom at the 6-position of the pyridazine ring has been identified as a key group for post-emergence herbicidal activity in certain PDS inhibitors. acs.orgnih.gov For another series of herbicidal pyridazines, electron-withdrawing groups, which include halogens, at the para-position of a benzene ring attached to the pyridazine core were found to be essential for high activity. nih.gov

Regarding insecticidal activity, a study on diacylhydrazine derivatives showed that while phenyl and 4-fluorophenyl substituents had a positive influence on insecticidal effects, the introduction of other heterocyclic rings had a negative impact. nih.gov This highlights the specific role of halogenated phenyl groups in enhancing insecticidal potency.

In the realm of diuretic agents, the substitution pattern of halogens on a phenyl ring attached to a dihydropyrimidine (B8664642) core (related to pyridazine) was critical. nih.gov Specifically, a 2,6-dichlorophenyl substituent resulted in a compound with greater diuretic activity than the standard drug, suggesting that the steric and electronic effects of this di-substitution pattern are favorable for this particular biological target. nih.govtandfonline.com

For antileishmanial pyrazolopyridine derivatives, SAR analysis indicated that hydrophobic and steric parameters, which can be influenced by halogen substitution, were the most significant contributors to biological activity. nih.gov

Table 3: Influence of Halogen Substitution on Bioactivity of Pyridazine Derivatives

| Bioactivity | Derivative Class | Influence of Halogen Substitution | Reference |

|---|---|---|---|

| Herbicidal | Pyridazine PDS Inhibitors | A 6-chloro substituent on the pyridazine ring is key for post-emergence activity. | acs.orgnih.gov |

| Insecticidal | Diacylhydrazines | A 4-fluorophenyl group positively influenced insecticidal activity. | nih.gov |

| Diuretic | Dihydropyrimidines | A 2,6-dichlorophenyl substituent led to enhanced diuretic properties. | nih.govtandfonline.com |

Impact of 2-Chlorophenyl Moiety on Receptor Interactions

The substitution pattern on the phenyl ring of phenyl-pyridazine derivatives plays a critical role in defining their interaction with biological receptors. The presence and position of substituents like chlorine can significantly alter the electronic properties, conformation, and steric profile of the molecule, thereby influencing its binding affinity and biological activity.

The pyridazine ring itself is characterized by a high dipole moment and the capacity for dual hydrogen bonding, which are crucial for drug-target interactions. nih.govresearchgate.net The nitrogen atoms of the pyridazine core can act as hydrogen bond acceptors, engaging with amino acid residues in a receptor's binding pocket. nih.govacs.org For instance, in studies of certain pyridazine-based inhibitors, the pyridazine nitrogen has been observed to form hydrogen bonds with residues like Lysine or to interact with water molecules within the active site, which in turn bridge interactions with the protein. nih.govacs.org Furthermore, the aromatic nature of the pyridazine ring allows for favorable π-π stacking interactions with aromatic amino acid residues such as tyrosine, as seen in the binding of pyridazine derivatives to the human rhinovirus (HRV) capsid protein. nih.gov

The introduction of a chlorophenyl moiety, specifically with the chlorine at the 2-position, introduces distinct steric and electronic factors that modulate these interactions. Research on aryl acetamide (B32628) triazolopyridazines has shown that substitution at the 2-position of the phenyl ring generally leads to a decrease in potency. nih.gov This is attributed to destabilizing steric interactions between the 2-chloro substituent and other parts of the molecule, such as the benzyl (B1604629) protons. nih.gov These steric clashes can force the molecule into a conformation that is less favorable for binding to the target receptor, thereby reducing its biological efficacy. The size of the substituent at the 2-position is directly correlated with this negative effect; a bromo group at this position results in an even larger rotational barrier and presumed loss of potency compared to a chloro group. nih.gov

The table below summarizes the influence of substituents on the phenyl ring in various pyridazine series, highlighting the particular impact of the 2-chloro group.

| Compound Series | Substituent | Position | Observed Impact on Activity/Binding | Reference |

| Aryl Acetamide Triazolopyridazines | Chloro | 2 | Leads to a decrease in potency due to destabilizing steric interactions and a high rotational barrier. | nih.gov |

| Aryl Acetamide Triazolopyridazines | Bromo | 2 | Exhibits a larger rotational barrier than the 2-chloro analog, suggesting a greater decrease in potency. | nih.gov |

| Dihydropyrrolo-pyrazino-pyrrolo-pyridazine-ones | Chloro, Bromo, Fluoro | Not specified (3 or 4) | Did not cause a significant change in antiproliferative activity compared to the unsubstituted phenyl analog. | acs.org |

Stereochemical Considerations and Conformational Effects on Biological Response

The three-dimensional structure, including stereochemistry and conformational flexibility, of pyridazine derivatives is a determining factor in their biological activity. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the topography of a receptor's binding site is essential for effective interaction and subsequent biological response. blumberginstitute.org

For molecules containing a phenyl ring linked to a pyridazine core, the rotational freedom around the single bond connecting these two rings is a key conformational parameter. Computational studies on triazolopyridazine derivatives have demonstrated the profound effect of substituent positioning on this rotation. nih.gov Specifically, a chlorine atom at the 2-position of the phenyl ring introduces a significant rotational barrier. nih.gov This high energy barrier restricts the molecule's ability to freely rotate, forcing it to adopt specific, and potentially less active, conformations.

This effect is quantified by calculating the relative energy (ΔErel) at different torsion angles. For a 2-chloro substituted analog, the minimum energy conformation was found at a torsion angle of -170°, a significant shift from the 0° minimum observed in 3-chloro and 4-chloro substituted analogs. nih.gov This shift is a direct result of the steric hindrance from the 2-chloro substituent. nih.gov The presence of any substituent at the 2-position is likely to introduce such a large rotational barrier, thereby decreasing the compound's potency. nih.gov

The planarity of the molecule or specific parts of it can also be crucial for activity, often facilitating optimal π-π stacking interactions within the receptor site. blumberginstitute.org The steric clash caused by the 2-chlorophenyl moiety can disrupt the ideal planarity between the pyridazine and phenyl rings, further compromising binding affinity.

The following interactive table displays computational data on the rotational barriers for different halogen-substituted phenyl rings in a pyridazine derivative series, illustrating the significant conformational effect of the 2-chloro substituent.

| Compound (Substitution) | Calculated Rotational Barrier (kcal/mol) | Torsion Angle for Minimum Energy Conformation | Reference |

| 2-Fluoro Analog | 120 | Not specified, but large barrier noted | nih.gov |

| 2-Chloro Analog (14) | High (exact value not specified, but stated as a "large rotational barrier") | -170° | nih.gov |

| 2-Bromo Analog | 356 | Not specified, but larger barrier than 2-chloro | nih.gov |

| 3-Chloro Analog (13) | Lower than 2-chloro analog | 0° | nih.gov |

| 4-Chloro Analog (12) | Lower than 2-chloro analog | 0° | nih.gov |

These findings underscore that for 3-Chloro-6-(2-chlorophenyl)pyridazine and related structures, the stereochemical and conformational profile imparted by the 2-chlorophenyl group is a critical determinant of biological function. The steric hindrance it introduces creates a significant energy penalty for rotation, limiting the molecule's conformational freedom and likely orienting it in a manner that is suboptimal for receptor binding.

Advanced Materials Science and Industrial Applications of Pyridazine Derivatives

Optoelectronic Materials

There is currently no available research data to suggest that 3-Chloro-6-(2-chlorophenyl)pyridazine has been synthesized, tested, or characterized for optoelectronic applications. While related heterocyclic compounds are studied for these properties mdpi.com, specific findings for the target molecule are absent.

Organic Semiconductors and Charge Transport Properties

No studies detailing the organic semiconductor properties or charge transport characteristics of this compound were found in the public domain.

Organic Light-Emitting Diode (OLED) Components and Organic Fluorophores

A search of scientific literature yielded no results on the use of this compound as a component in Organic Light-Emitting Diodes (OLEDs) or as an organic fluorophore. Its photoluminescent properties have not been characterized.

Nonlinear Optical (NLO) Chromophores and Two-Photon Absorption (TPA) Materials

There is no evidence in published literature that this compound has been investigated for its nonlinear optical (NLO) or two-photon absorption (TPA) properties.

Catalysis

Pyridazine (B1198779) Ligands in Homogeneous and Heterogeneous Catalysis

Supramolecular Chemistry and Self-Assembly

No specific studies on the supramolecular chemistry or self-assembly behavior of this compound have been published. Research on other substituted pyridazine molecules shows the formation of complex assemblies through interactions like hydrogen bonding and π–π stacking nih.govresearchgate.net, but this has not been documented for this compound.

Data Tables